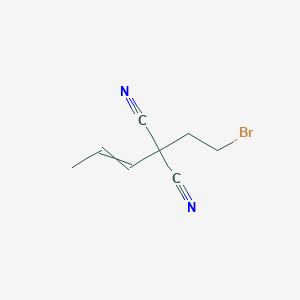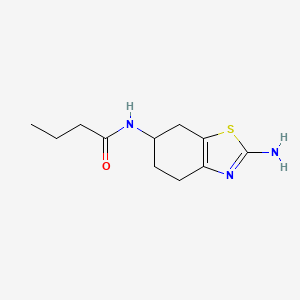![molecular formula C18H15Cl2N3O B12589134 N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea CAS No. 648420-83-1](/img/structure/B12589134.png)
N-[2-(3,4-Dichlorophenyl)ethyl]-N'-quinolin-3-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-Dichlorophenyl)ethyl]-N’-quinolin-3-ylurea is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(3,4-Dichlorphenyl)ethyl]-N’-chinolin-3-ylharnstoff beinhaltet typischerweise die Reaktion von 3,4-Dichlorphenethylamin mit Chinolin-3-carbonylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt sicherzustellen.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-[2-(3,4-Dichlorphenyl)ethyl]-N’-chinolin-3-ylharnstoff kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(3,4-Dichlorphenyl)ethyl]-N’-chinolin-3-ylharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome am Phenylring durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriumhydroxid oder andere starke Basen in wässrigem oder alkoholischem Medium.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinolinderivaten mit oxidierten funktionellen Gruppen.
Reduktion: Bildung von Aminerivaten.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-Dichlorphenyl)ethyl]-N’-chinolin-3-ylharnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung zellulärer Prozesse.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(3,4-Dichlorphenyl)ethyl]-N’-chinolin-3-ylharnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und so verschiedene biochemische Prozesse beeinflussen. So kann es beispielsweise bestimmte Enzyme hemmen, die an Entzündungen beteiligt sind, und so entzündungshemmende Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-Dichlorophenyl)ethyl]-N’-quinolin-3-ylurea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[2-(3,4-Dichlorphenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamin
- N-(2,4-Dichlorphenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamid
Einzigartigkeit
N-[2-(3,4-Dichlorphenyl)ethyl]-N’-chinolin-3-ylharnstoff zeichnet sich durch seine einzigartige Kombination aus einem Chinolinring und einer Dichlorphenylgruppe aus. Diese strukturelle Anordnung verleiht ihm einzigartige chemische Eigenschaften und macht es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen. Seine Fähigkeit, verschiedene Arten von chemischen Reaktionen einzugehen, und seine potenziellen therapeutischen Eigenschaften unterstreichen seine Einzigartigkeit im Vergleich zu ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
648420-83-1 |
|---|---|
Molekularformel |
C18H15Cl2N3O |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
1-[2-(3,4-dichlorophenyl)ethyl]-3-quinolin-3-ylurea |
InChI |
InChI=1S/C18H15Cl2N3O/c19-15-6-5-12(9-16(15)20)7-8-21-18(24)23-14-10-13-3-1-2-4-17(13)22-11-14/h1-6,9-11H,7-8H2,(H2,21,23,24) |
InChI-Schlüssel |
UBXHWERZPFTLKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NCCC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
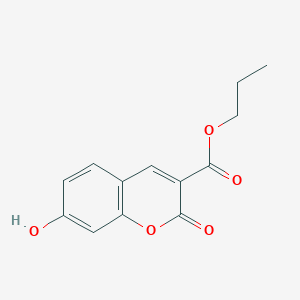
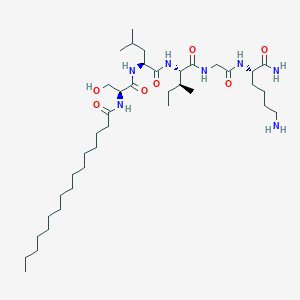
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
![3-Amino-3-[(4-methoxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12589076.png)
![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
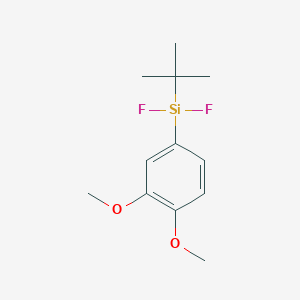
![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
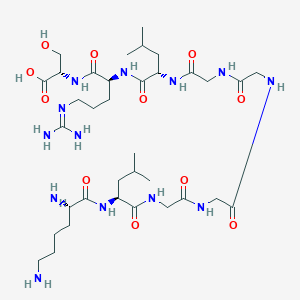
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)
